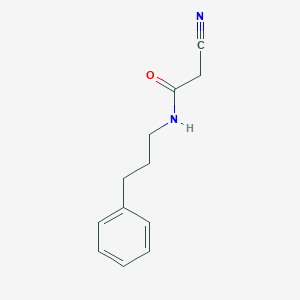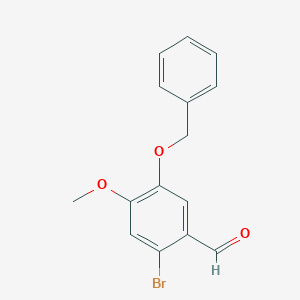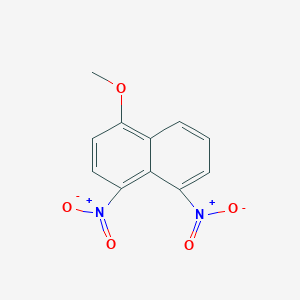![molecular formula C15H13ClO2 B183192 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone CAS No. 61035-74-3](/img/structure/B183192.png)
1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone
Übersicht
Beschreibung
1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone (also known as 4-Chlorobenzyloxybenzaldehyde, or CBBA) is a synthetic compound with a wide range of applications in scientific research. It is a colorless to pale yellow liquid with a characteristic odor. CBBA is widely used in organic synthesis, as a reagent in the preparation of various compounds, and as a starting material in the synthesis of pharmaceuticals, dyes, and other compounds. CBBA has also been used in the synthesis of various biologically active compounds, such as antibiotics and antifungals.
Wirkmechanismus
The mechanism of action of CBBA is not fully understood. However, it is believed that CBBA acts as a catalyst in the synthesis of various compounds, by facilitating the reaction of two or more reactants. In addition, CBBA is believed to act as a proton-donor, enabling the formation of various compounds by transferring protons to the reactants.
Biochemical and Physiological Effects
The biochemical and physiological effects of CBBA are not well understood. However, it is believed that CBBA may have some effects on the metabolism of certain compounds. For example, CBBA has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of certain neurotransmitters. In addition, CBBA has been shown to have some effect on the metabolism of certain hormones, such as testosterone and progesterone.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using CBBA in laboratory experiments is its low cost and ease of synthesis. In addition, CBBA is a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments. However, there are some limitations to using CBBA in laboratory experiments. For example, CBBA is not soluble in water, which can limit its use in certain experiments. In addition, CBBA can be toxic in high concentrations, and its use should be done with caution.
Zukünftige Richtungen
The potential future applications of CBBA are numerous. It could be used to synthesize more complex compounds, such as polymers and pharmaceuticals. In addition, CBBA could be used to synthesize new biologically active compounds, such as antibiotics and antifungals. Furthermore, CBBA could be used to develop new methods of synthesizing compounds, such as by using enzymes or other catalysts. Finally, CBBA could be used to develop new methods of drug delivery, such as by using nanotechnology.
Wissenschaftliche Forschungsanwendungen
CBBA has a wide range of applications in scientific research. It has been used as a synthetic intermediate in the synthesis of various pharmaceuticals and other compounds. CBBA has also been used in the synthesis of various biologically active compounds, such as antibiotics and antifungals. In addition, CBBA has been used in the synthesis of various polymers, such as polyvinyl chloride and polystyrene. CBBA has also been used in the synthesis of various dyes and pigments.
Eigenschaften
IUPAC Name |
1-[4-[(4-chlorophenyl)methoxy]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-11(17)13-4-8-15(9-5-13)18-10-12-2-6-14(16)7-3-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWVMYKVMVKHDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342307 | |
| Record name | 1-{4-[(4-chlorobenzyl)oxy]phenyl}ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone | |
CAS RN |
61035-74-3 | |
| Record name | 1-{4-[(4-chlorobenzyl)oxy]phenyl}ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B183134.png)